molecular formula C38H63NO8S B1622672 Roxolonium metilsulfate CAS No. 53862-80-9

Roxolonium metilsulfate

Cat. No.: B1622672
CAS No.: 53862-80-9
M. Wt: 694.0 g/mol
InChI Key: OFXFYMRNHDKBQX-WKUMGRCGSA-M
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Description

Roxolonium metilsulfate: is a chemical compound with the molecular formula C38H63NO8S . It is a derivative of glycyrrhetic acid and has been studied for its potential use as an antiulcer agent . The compound is characterized by its complex structure, which includes multiple stereocenters and a pyrrolidinium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of roxolonium metilsulfate involves several steps, starting from glycyrrhetic acid. The key steps include esterification and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and methylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Roxolonium metilsulfate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Roxolonium metilsulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of roxolonium metilsulfate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation helps reduce inflammation and oxidative damage, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glycyrrhetic acid derivatives. These modifications also contribute to its distinct pharmacological profile, making it a promising candidate for further research and development .

Properties

CAS No.

53862-80-9

Molecular Formula

C38H63NO8S

Molecular Weight

694.0 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate;methyl sulfate

InChI

InChI=1S/C37H60NO4.CH4O4S/c1-32(2)28-12-15-37(7)30(35(28,5)14-13-29(32)40)27(39)21-25-26-22-34(4,17-16-33(26,3)18-19-36(25,37)6)31(41)42-23-24-11-10-20-38(24,8)9;1-5-6(2,3)4/h21,24,26,28-30,40H,10-20,22-23H2,1-9H3;1H3,(H,2,3,4)/q+1;/p-1/t24?,26-,28-,29-,30+,33+,34-,35-,36+,37+;/m0./s1

InChI Key

OFXFYMRNHDKBQX-WKUMGRCGSA-M

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OCC6CCC[N+]6(C)C.COS(=O)(=O)[O-]

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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